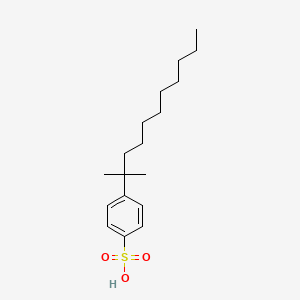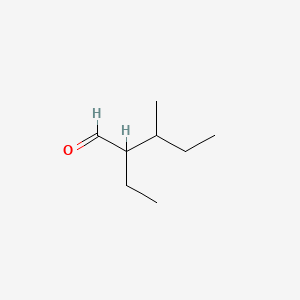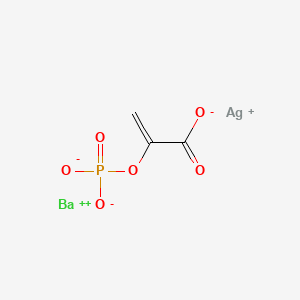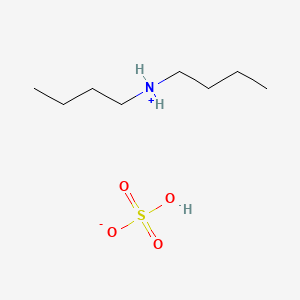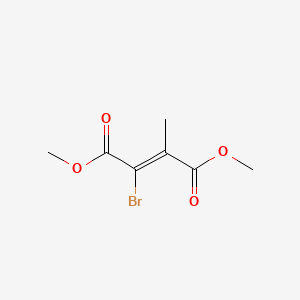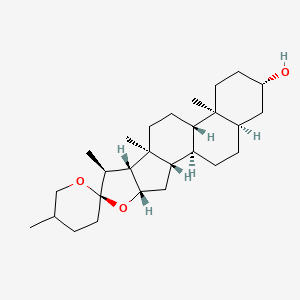
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is an organic compound with the molecular formula C9H15NO3 It is known for its unique structure, which includes an oxirane ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide typically involves the reaction of 3,3-dimethyl-2-butanone with an appropriate epoxide and a carboxamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, diols, and substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .
類似化合物との比較
Similar Compounds
N-(1,1-Dimethyl-3-oxobutyl)acetamide: Similar in structure but lacks the oxirane ring.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl): Contains a propenamide group instead of the oxirane ring
Uniqueness
N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the carboxamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
34564-06-2 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
N-(2-methyl-4-oxopentan-2-yl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H15NO3/c1-6(11)4-9(2,3)10-8(12)7-5-13-7/h7H,4-5H2,1-3H3,(H,10,12) |
InChIキー |
DPJLQTWQGJDAPI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C)NC(=O)C1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




